molecular formula C11H12N2O3 B1632772 3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid CAS No. 75655-45-7

3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid

Cat. No. B1632772
CAS RN: 75655-45-7
M. Wt: 220.22 g/mol
InChI Key: GKRUPQCGSGTQDB-UHFFFAOYSA-N
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Description

“3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid” is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 . It is also known by its IUPAC name, 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c1-11-7-4-2-3-5-8(7)12(10(11)15)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.2 . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on factors like purity and environmental conditions.

Scientific Research Applications

Antimicrobial Applications Studies have shown the synthesis of novel benzimidazole derivatives, including structures related to 3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid, which exhibit significant antimicrobial activities. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as plant-pathogenic fungi, demonstrating their potential as antimicrobial agents. This highlights the compound's relevance in developing new treatments for infections and its role in addressing antibiotic resistance (Rajanarendar et al., 2008).

Metal-Organic Frameworks (MOFs) Research into the structural aspects of benzimidazole derivatives, including those similar to the target compound, has led to the development of metal-organic frameworks (MOFs). These structures are significant for their unique properties, including gas storage, separation capabilities, and catalysis. The exploration of these compounds in the context of MOFs underscores their utility in materials science and engineering, offering pathways to innovative technologies (Yin et al., 2018).

Organometallic Chemistry The compound's applications extend into organometallic chemistry, where its derivatives have been utilized in synthesizing organometallic tin compounds. These studies contribute to the understanding of coordination chemistry and the synthesis of materials with potential applications in catalysis, polymerization, and as antitumor agents. The versatility of benzimidazole derivatives in forming complexes with metals highlights their importance in the development of novel organometallic compounds (Camacho-Camacho et al., 2013).

Supramolecular Chemistry Benzimidazole derivatives, akin to the target compound, have also found application in supramolecular chemistry. Their ability to form hydrogen bonds and π-π interactions makes them ideal candidates for constructing supramolecular architectures. These structures are relevant for their potential applications in drug delivery, sensing, and as molecular machines. The exploration of benzimidazole-based supramolecular systems underscores the compound's role in advancing nanotechnology and molecular engineering (Percec et al., 2006).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it may be an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

3-(3-methyl-2-oxobenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12-8-4-2-3-5-9(8)13(11(12)16)7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRUPQCGSGTQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184528
Record name 2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid

CAS RN

75655-45-7
Record name 2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75655-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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